molecular formula C15H25NO4 B1457004 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine CAS No. 86770-76-5

1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine

Cat. No. B1457004
CAS RN: 86770-76-5
M. Wt: 283.36 g/mol
InChI Key: IYODTXXMZZZHEJ-UHFFFAOYSA-N
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Description

“1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” is a chemical compound with the molecular formula C15H25NO4 . It has an average mass of 283.363 Da and a monoisotopic mass of 283.178345 Da .


Molecular Structure Analysis

The InChI code for “1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” is 1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine” has a density of 1.1±0.1 g/cm3, a boiling point of 390.4±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.0±3.0 kJ/mol, and it has a flash point of 188.9±18.8 °C . The compound has a molar refractivity of 78.7±0.3 cm3, and it has 5 H bond acceptors, 2 H bond donors, and 13 freely rotating bonds .

Scientific Research Applications

Biomedical Research

1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine: is utilized in biomedical research due to its properties as a polyethylene glycol (PEG) derivative . PEG derivatives are known for their biocompatibility and are often used to modify therapeutic molecules to improve their solubility and stability in biological environments. This compound, in particular, may be involved in the development of PEGylated drugs that can evade the immune system for longer circulation times.

Drug Delivery Systems

In the realm of drug delivery, 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine serves as a linker molecule . Its structure allows for the attachment of drug molecules, which can then be released in a controlled manner. This is particularly useful in the creation of targeted drug delivery systems, where the drug needs to be released at a specific site within the body.

Material Science

This compound’s applications extend to material science, where it is used in the synthesis of novel polymers . The presence of multiple ether groups within its structure makes it an excellent candidate for creating flexible and durable materials. These materials could have potential uses in medical devices, coatings, and as components in electronic devices.

Analytical Chemistry

In analytical chemistry, 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine can be employed as a standard or a reagent in various chromatographic techniques . Its unique structure allows it to be used in the calibration of equipment and in the development of new analytical methods for the detection and quantification of complex molecules.

Organic Synthesis

As a building block in organic synthesis, this compound is valuable for constructing larger, more complex molecules . Its amine group is a functional handle that can be used to introduce various substituents, enabling the synthesis of a wide array of chemical entities for further research and development in organic chemistry.

Environmental Science

Lastly, 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine may find applications in environmental science as part of sensors or absorbents . Its ability to interact with other organic compounds could be harnessed to detect or capture pollutants, aiding in environmental monitoring and cleanup efforts.

properties

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYODTXXMZZZHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728287
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86770-76-5
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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